GW297361 vs GW400426: Cellular Proliferation Assay – Cdk1‑Dependent Growth Sparing
In the YRP1 drug‑sensitised yeast strain, GW297361 does not inhibit cell proliferation at concentrations up to 50 μM in the halo assay, whereas GW400426 (1‑TEG) potently blocks proliferation with an EC₅₀ of approximately 20 μM [1][2]. This functional difference occurs despite GW297361 being a more potent biochemical inhibitor of Cdk1 (IC₅₀ 20 nM) than GW400426 (IC₅₀ 35 nM) [1]. The proliferation‑sparing property of GW297361 makes it uniquely suitable for experiments that require Pho85 pathway modulation without concomitant cell‑cycle arrest [1].
| Evidence Dimension | Cellular proliferation inhibition (yeast YRP1 halo assay) |
|---|---|
| Target Compound Data | GW297361: no inhibition of cell proliferation up to 50 μM |
| Comparator Or Baseline | GW400426 (1-TEG): EC₅₀ ≈ 20 μM for cell proliferation inhibition |
| Quantified Difference | GW297361 > 2.5‑fold less antiproliferative than GW400426; EC₅₀ GW297361 > 50 μM vs GW400426 EC₅₀ ≈ 20 μM |
| Conditions | YRP1 drug-sensitised Saccharomyces cerevisiae strain; halo assay with 10 μL of 2 mM DMSO stock per disc |
Why This Matters
Researchers procuring an oxindole CDK inhibitor for Pho85‑pathway studies must select GW297361 over GW400426 to avoid confounding Cdk1‑dependent cell‑cycle arrest.
- [1] Kung C, Kenski DM, Dickerson SH, et al. Selective kinase inhibition by exploiting differential pathway sensitivity. Chem Biol. 2006;13(4):399-407. DOI: 10.1016/j.chembiol.2006.02.004. PMID: 16632252. View Source
- [2] Kung C, Kenski DM, Kruger EA, et al. Chemical genomic profiling to identify intracellular targets of a multiplex kinase inhibitor. Proc Natl Acad Sci USA. 2005;102(10):3587-3592. DOI: 10.1073/pnas.0407170102. PMID: 15738404. View Source
